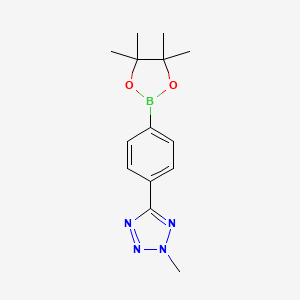

2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Description

This compound features a tetrazole core substituted at position 5 with a phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety and a methyl group at position 2. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . Its structural uniqueness lies in the combination of a tetrazole (a nitrogen-rich heterocycle) and a boronate ester, which influences electronic properties, solubility, and reactivity.

Propriétés

IUPAC Name |

2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN4O2/c1-13(2)14(3,4)21-15(20-13)11-8-6-10(7-9-11)12-16-18-19(5)17-12/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZDKFFYQIUETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.23 g/mol. The presence of the tetrazole ring contributes to its biological activity, while the boron-containing moiety may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Recent methodologies have focused on optimizing yields and purity through various catalytic systems.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a related study reported that compounds containing tetrazole rings demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor proliferation and survival pathways .

Enzyme Inhibition

The compound is also noted for its ability to inhibit certain enzymes. For example, tetrazoles have been shown to act as potent inhibitors of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways. The specific IC50 values for enzyme inhibition vary based on structural modifications but are generally in the low micromolar range .

Toxicity Profile

While exploring its biological activity, it is crucial to consider the toxicity profile. The compound has been classified as harmful if swallowed or in contact with skin (H302 and H312) according to safety data sheets . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of various tetrazole derivatives including our compound. The results indicated that it exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 1.4 μM . The study concluded that structural features such as the presence of the boron moiety were crucial for enhancing biological activity.

Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of PDEs by various tetrazole derivatives. The compound demonstrated effective inhibition with an IC50 value comparable to standard inhibitors used in clinical settings. This suggests potential therapeutic applications in diseases where PDE activity is dysregulated .

Summary Table of Biological Activities

| Activity | IC50 Value | Remarks |

|---|---|---|

| Antitumor (MCF-7 cells) | 1.4 μM | Significant cytotoxicity observed |

| PDE Inhibition | Varies (sub-micromolar) | Potential therapeutic applications |

| Toxicity (oral/dermal) | H302/H312 | Harmful if ingested or contacted |

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Activity : Research has indicated that tetrazole derivatives exhibit significant anticancer properties. The compound can act as an inhibitor of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that the incorporation of boron into tetrazole structures can enhance their biological activity by improving their pharmacokinetic profiles .

- Antimicrobial Properties : Compounds containing tetrazole rings have been investigated for their antimicrobial effects. The unique structural attributes of 2-methyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole could be leveraged to develop new antimicrobial agents against resistant strains of bacteria and fungi .

Materials Science

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers has been explored for creating materials with enhanced thermal stability and mechanical properties. The compound can be used as a monomer or additive in polymer synthesis, potentially leading to novel materials with applications in coatings and composites .

- Sensor Development : Due to its ability to form complexes with various metal ions, this compound can be utilized in the development of sensors for detecting metal ions in environmental samples. Its sensitivity and selectivity could make it a valuable tool for environmental monitoring .

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The boron moiety allows this compound to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules .

- Ligand for Catalysis : The compound's ability to coordinate with transition metals makes it an excellent candidate for use as a ligand in various catalytic processes. Its unique structure may enhance the efficiency of catalysts used in organic transformations .

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several tetrazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited potent cytotoxic effects through apoptotic pathways .

Case Study 2: Material Applications

A recent investigation into the use of boron-containing compounds in polymer science highlighted the enhancement of thermal properties when integrated into polycarbonate matrices. The study demonstrated that incorporating such compounds could significantly improve the material's resistance to degradation at high temperatures .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Variations

1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives

- The oxadiazole’s electron-deficient nature may enhance charge-transfer properties in OLED applications compared to tetrazoles .

- 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,3,4-Thiadiazole (CAS: 2225175-52-8, ):

Benzoxazole and Benzo[d]Isoxazole Derivatives

- Lower nitrogen content reduces chelating ability compared to tetrazoles .

Substituent Effects

Halogen-Substituted Analogs

- 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-Thiazole Derivatives (): Halogen substituents (Cl/Br) enhance intermolecular halogen bonding, influencing crystal packing and solubility. Unlike the boronate ester, halogens cannot participate in cross-coupling reactions, limiting synthetic utility .

Methoxy-Substituted Tetrazoles

Méthodes De Préparation

Ugi Tetrazole Synthesis

The Ugi tetrazole synthesis is a powerful MCR that combines an amine, an aldehyde or ketone, an isocyanide, and azide sources (e.g., trimethylsilyl azide) to form tetrazole derivatives in a single step. This method is advantageous due to:

- High atom economy.

- Ability to generate diverse tetrazole scaffolds rapidly.

- Amenability to parallel synthesis for library generation.

In the context of synthesizing tetrazole derivatives with boronic ester substituents, phenylethylamines bearing the boronic ester moiety can be used as the amine component in the Ugi reaction.

Experimental Conditions

- Solvent: Methanol (1 M concentration).

- Temperature: Room temperature.

- Reaction time: Approximately 18 hours.

- Reagents: Phenylethylamines (with or without boronic ester substituents), aldehydes or ketones, isocyanoacetaldehyde (dimethylacetal), and trimethylsilyl azide.

The reaction proceeds smoothly to give Ugi adducts in good to excellent yields (typically 67–94%) as confirmed by chromatographic and spectroscopic methods.

Post-Ugi Cyclization: Pictet-Spengler Reaction

Following the Ugi reaction, a cyclization step is often required to form the final tetrazole-containing heterocyclic scaffold. This is typically achieved by a Pictet-Spengler type cyclization under acidic conditions.

Optimization of Cyclization Conditions

A detailed study of acid catalysts and reaction conditions was performed to optimize the cyclization step:

| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Formic Acid | MeOH | RT | 18 | — | No reaction |

| 2 | Formic Acid | MeOH | 80 | 18 | — | No reaction |

| 5 | Trifluoroacetic Acid | MeOH | 80 | 18 | Traces | Minimal conversion |

| 10 | Methanesulfonic Acid | Toluene | 80 | 18 | Traces | Minimal conversion |

| 13 | Methanesulfonic Acid | Neat | RT | 18 | 67 | Good yield of cyclized product |

Table 1: Optimization of Pictet-Spengler cyclization conditions for Ugi adducts.

The best yield (67%) was obtained using neat methanesulfonic acid at room temperature for 18 hours, producing a diastereomeric mixture of the cyclized tetrazole product.

Scope and Limitations of the Preparation Method

Substrate Scope

The methodology was tested with various aldehydes, ketones, and amines bearing different substituents, including heteroaryl and aryl groups with boronic ester functionality.

| Entry | Amine Type | Aldehyde/Ketone | Ugi Product Yield (%) | Cyclized Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Phenylethylamine | Propionaldehyde | 73 | 67 | 5:3 |

| 6 | Phenylethylamine | p-Chlorobenzaldehyde | 85 | 89 | Not specified |

| 20 | Phenylethylamine | p-Nitrobenzaldehyde | 98 | 95 | Single major isomer |

| 16 | Tryptamine | Propionaldehyde | 57 | 30 | 5:3 |

| 30 | Tryptophan | Various aldehydes | 88–91 | 58–85 | Variable |

Table 2: Yields and stereochemical outcomes of Ugi and cyclization reactions with different substrates.

Limitations

- Ketones such as β-ketoesters and cyclic ketones often failed to give Ugi products.

- Some aldehydes (e.g., cinnamicaldehyde) gave only trace amounts of product.

- One-pot sequences combining Ugi and Pictet-Spengler reactions without intermediate purification were unsuccessful in producing the cyclized product.

- Diastereomeric mixtures were common, requiring chromatographic separation.

Incorporation of the Boronic Ester Group

The boronic ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, is typically introduced via the amine component or via post-synthetic modification of the aryl ring.

- The boronic ester is stable under the Ugi and cyclization reaction conditions.

- Use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethylamine as the amine component allows direct incorporation of the boronic ester into the final tetrazole scaffold.

- This approach enables the preparation of boronic ester-functionalized tetrazoles suitable for further cross-coupling reactions or biological evaluation.

Summary of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ugi Tetrazole MCR | Phenylethylamine (bearing boronic ester), aldehyde, isocyanoacetaldehyde dimethylacetal, TMS-N3, MeOH, RT, 18 h | Formation of Ugi adduct with tetrazole precursor |

| 2 | Acid-Catalyzed Cyclization | Methanesulfonic acid (neat), RT, 18 h | Pictet-Spengler cyclization to tetrazole scaffold |

| 3 | Purification | Silica gel chromatography | Isolation of diastereomeric cyclized product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.